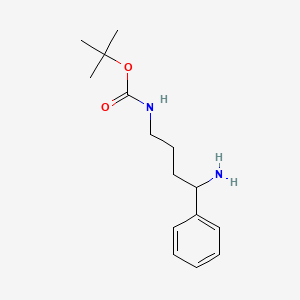

tert-butyl N-(4-amino-4-phenylbutyl)carbamate

Description

tert-Butyl N-(4-amino-4-phenylbutyl)carbamate is a carbamate-protected amine derivative featuring a phenyl-substituted butyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators .

Key structural attributes:

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZJZEXHKLIMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357443-58-4 | |

| Record name | tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-4-phenylbutyl)carbamate typically involves the reaction of 4-aminobutylbenzene with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production methods for tert-butyl N-(4-amino-4-phenylbutyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-4-phenylbutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .

Scientific Research Applications

Tert-butyl N-(4-amino-4-phenylbutyl)carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-4-phenylbutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

tert-Butyl 4-amino-4-(3-pyridinyl)butylcarbamate ()

- Substituent : 3-pyridinyl replaces the phenyl group.

- May improve solubility in polar solvents compared to the purely hydrophobic phenyl analog.

- Applications : Useful in targeting nicotinic acetylcholine receptors or kinase inhibitors due to pyridine’s electronic properties.

tert-Butyl N-(4-bromo-2-methylphenyl)carbamate ()

- Substituent : Bromo and methyl groups on the phenyl ring.

- Impact: Bromine increases molecular weight (halogen effect) and may enhance electrophilic reactivity.

- Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.

tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate ()

- Substituent : Fluoro and methoxy groups.

- Impact :

- Fluorine’s electron-withdrawing effect alters electronic density, affecting binding affinity.

- Methoxy group improves solubility and modulates pharmacokinetics.

- Applications : Likely used in CNS-targeted drugs due to fluorine’s blood-brain barrier penetration.

Variations in the Alkyl Chain and Functional Groups

tert-Butyl (4-(4-sulfamoylphenoxy)butyl)carbamate ()

- Modification: Phenoxy group with sulfonamide substituent.

- Impact: Sulfonamide enhances acidity (pKa ~10) and introduces hydrogen-bond donor/acceptor sites.

- Applications : Autotaxin inhibitors or sulfa drug analogs .

tert-Butyl N-(4-aminophenyl)methyl-N-methylcarbamate ()

- Modification : Benzylamine core with N-methylation.

- Impact :

- Methylation reduces hydrogen-bonding capacity but increases lipophilicity.

- Altered steric profile may affect metabolic stability.

- Applications : Intermediate for antidepressants or antipsychotics.

Cyclic and Bicyclic Analog Comparisons

tert-Butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate ()

- Modification : Cyclobutyl ring and oxo/hydroxy groups.

- Hydroxy and oxo groups enable chelation or covalent binding.

- Applications : Peptidomimetics or protease inhibitors.

tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate ()

- Modification : Benzimidazolone fused ring system.

- Impact :

- Aromatic heterocycle enhances π-π stacking interactions.

- Chlorine substituent improves bioavailability and resistance to oxidation.

- Applications : Inhibitors of oxidative stress-related enzymes (e.g., 8-oxoguanine glycosylase).

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Analogs

Biological Activity

Tert-butyl N-(4-amino-4-phenylbutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may play a significant role in various biochemical processes, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(4-amino-4-phenylbutyl)carbamate is . The compound features a tert-butyl group, an amino group, and a phenylbutyl moiety, contributing to its diverse reactivity and biological interactions.

Biological Activity Overview

Research indicates that tert-butyl N-(4-amino-4-phenylbutyl)carbamate exhibits notable biological activities, particularly in the context of enzyme inhibition. The mechanism of action typically involves binding to specific active sites on enzymes, thereby preventing substrate interaction and inhibiting catalytic functions.

Key Findings from Research Studies

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications. Specific studies have demonstrated its binding affinities with enzymes involved in metabolic pathways.

- Therapeutic Potential : Due to its enzyme inhibitory properties, there is ongoing research into its use as a drug candidate for treating diseases related to metabolic dysregulation.

- Comparative Analysis : A comparative study of similar compounds indicates that structural modifications can significantly influence biological activity. For instance, modifications to the amino group or the phenyl moiety can enhance or diminish enzyme binding affinity.

Table 1: Comparison of Biological Activities of Related Carbamates

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl N-(4-amino-4-phenylbutyl)carbamate | C13H19N2O3 | Enzyme inhibitor; potential drug candidate |

| Tert-butyl N-(4-methylphenyl)carbamate | C16H23NO3 | Moderate enzyme inhibition |

| Tert-butyl N-(4-cyclopropyl-3-methylbutyl)carbamate | C13H23NO3 | Limited activity; less studied |

Case Studies

- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry focused on the interaction between tert-butyl N-(4-amino-4-phenylbutyl)carbamate and specific hydrolases. Results indicated that the compound significantly reduced enzyme activity in vitro, suggesting potential for therapeutic applications in conditions requiring enzyme modulation .

- Pharmacokinetics and Toxicology : Another investigation assessed the pharmacokinetic profile of this compound in animal models. Findings revealed favorable absorption and distribution characteristics, alongside low toxicity profiles at therapeutic doses . This positions the compound as a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.